molecular formula C7H14N6 B12936689 1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine

1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine

Cat. No.: B12936689
M. Wt: 182.23 g/mol
InChI Key: YOUJHLUQABOMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities.

Preparation Methods

The synthesis of 1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine can be achieved through multiple synthetic routes. One common method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and various amines . The reaction conditions often involve microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring . Industrial production methods may vary, but they generally follow similar principles with optimizations for scalability and efficiency.

Chemical Reactions Analysis

1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted triazole derivatives .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H14N6

Molecular Weight

182.23 g/mol

IUPAC Name

1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-3-amine

InChI

InChI=1S/C7H14N6/c8-5-2-1-3-13(4-5)7-10-6(9)11-12-7/h5H,1-4,8H2,(H3,9,10,11,12)

InChI Key

YOUJHLUQABOMDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NNC(=N2)N)N

Origin of Product

United States

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